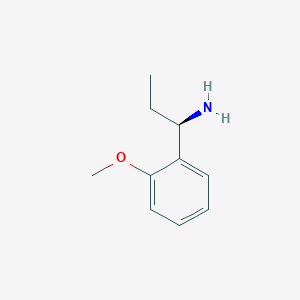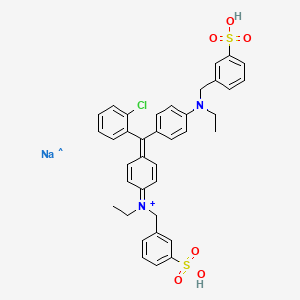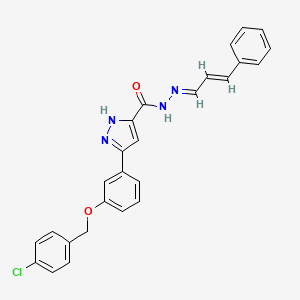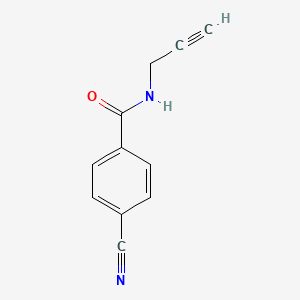
4-Cyano-N-(prop-2-YN-1-YL)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ciano-N-(prop-2-in-1-il)benzamida es un compuesto orgánico con la fórmula molecular C11H8N2O. Se caracteriza por la presencia de un grupo ciano (-CN) y un grupo propínil (-C≡CH) unidos a un núcleo de benzamida. Este compuesto es de interés en varios campos de la investigación científica debido a su estructura química y propiedades únicas .
Métodos De Preparación
La síntesis de 4-Ciano-N-(prop-2-in-1-il)benzamida generalmente implica la reacción de cloruro de 4-cianobenzoílo con propargilamina en condiciones controladas. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El producto se purifica luego mediante recristalización o cromatografía para obtener el compuesto deseado en alta pureza .
Análisis De Reacciones Químicas
4-Ciano-N-(prop-2-in-1-il)benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que resulta en la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
4-Ciano-N-(prop-2-in-1-il)benzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico o como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-Ciano-N-(prop-2-in-1-il)benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo ciano y el grupo propínil juegan un papel crucial en su afinidad de unión y reactividad. El compuesto puede modular la actividad de sus objetivos a través de interacciones covalentes o no covalentes, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
4-Ciano-N-(prop-2-in-1-il)benzamida se puede comparar con otros compuestos similares, como:
- 4-Ciano-N-(4-acetilfenil)benzamida
- 3-Ciano-N-(4-metilbencil)benzamida
- 3-Ciano-N-(2-furilmetil)benzamida
- 4-Yodo-N-(2-propínil)benzamida
- 3-Ciano-N-(prop-2-en-1-il)benzamida
Estos compuestos comparten características estructurales similares, pero difieren en sus sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Propiedades
Número CAS |
82225-35-2 |
|---|---|
Fórmula molecular |
C11H8N2O |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
4-cyano-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h1,3-6H,7H2,(H,13,14) |
Clave InChI |
PQNZTIVSDYFQDD-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2-phenylethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12050851.png)

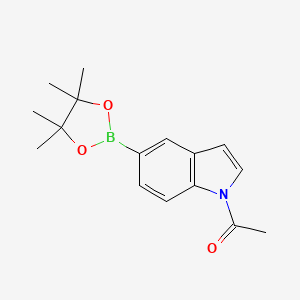

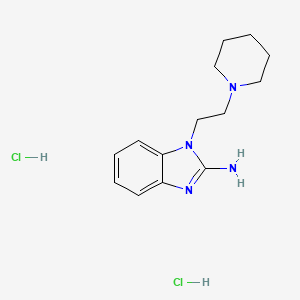
![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)



